5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-10-4-5-11(12(7-10)13(19)20)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQSRMFAFFBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588058 | |
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926200-33-1 | |
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically starts from commercially available fluorinated benzoic acid derivatives or halogenated aromatic precursors, followed by:
- Formation of acid chlorides via reaction with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).
- Subsequent esterification or coupling reactions to introduce the trifluoromethyl-substituted phenyl group.
- Hydrolysis or oxidation steps to yield the target benzoic acid.
This approach is supported by procedures involving acid chloride intermediates and controlled reaction conditions to maintain the integrity of fluorinated substituents.
Detailed Stepwise Preparation
Alternative Synthetic Strategies
Grignard Reaction Approach:
Preparation of halogenated benzoic acid derivatives can involve formation of aryl magnesium halides (Grignard reagents) from halogenated precursors, followed by carboxylation with carbon dioxide under low temperatures (-78 °C to -50 °C) in tetrahydrofuran solvent. Acidification and extraction yield the benzoic acid product.Electrophilic Aromatic Substitution and Catalysis:
Lewis acid catalysts can be employed to enhance electrophilic substitution efficiency on fluorinated aromatic rings, facilitating the introduction of trifluoromethyl groups or other substituents.
Research Findings and Data
Yield and Purity
Spectroscopic Characterization
[^1H NMR (CDCl3)](pplx://action/followup):
Signals consistent with aromatic protons and isopropyl ester groups confirm the structure of intermediates.FTIR and GC-MS:
Characteristic absorption bands for aromatic C-H, C=O stretching, and C-F bonds are observed, confirming the presence of fluorinated benzoic acid derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Trifluoromethyl-4-fluorobenzoic acid or halogenated aromatic precursors |
| Key Reagents | Oxalyl chloride, DMF (catalyst), pyridine, 2-propanol, acetonitrile |
| Solvents | Dichloromethane, toluene, tetrahydrofuran (for Grignard) |
| Temperature Range | 0–20 °C for acid chloride formation; room temperature for esterification; -78 °C to -50 °C for Grignard carboxylation |
| Yield | Up to 91.5% for ester intermediate |
| Purification | Liquid-liquid extraction, acid/base washes, solvent evaporation |
| Analytical Techniques | ^1H NMR, FTIR, GC-MS |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Serves as a precursor in the development of pharmaceuticals with enhanced lipophilicity and binding affinity.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Positioning
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Functional Group |
|---|---|---|---|---|
| 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | 654-99-9 | C₁₄H₈F₄O₂ | 5-F on benzoic acid; 3-CF₃ on phenyl at C2 | Carboxylic acid |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 3-F; 5-CF₃ on benzoic acid | Carboxylic acid |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 2-CF₃ on benzoic acid | Carboxylic acid |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 5292-42-2 | C₈H₄F₄O₂ | 4-F; 2-CF₃ on benzoic acid | Carboxylic acid |
| 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | 916420-43-4 | C₁₀H₈F₄O₂ | 5-F; 2-CF₃ on phenyl; propionic acid chain | Carboxylic acid |
| 3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide | 54-PC6299 | C₁₁H₉F₃NO₂ | 3-CF₃ on phenyl; ketone and amide groups | Amide |
Key Observations :
- Substituent Positions : The position of fluorine and trifluoromethyl groups significantly impacts electronic properties. For example, 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) has a meta-fluoro and para-CF₃ arrangement, reducing steric hindrance compared to the target compound’s ortho-CF₃ phenyl substitution .
- Functional Groups : Amide or ester derivatives (e.g., 3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media .
Physicochemical Properties
Table: Comparative Physicochemical Data
| Compound Name | Exact Mass (Da) | LogP (Predicted) | Water Solubility (mg/mL) | pKa (Carboxylic Acid) |
|---|---|---|---|---|
| 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | 316.04 | 3.8 | 0.12 | 2.9 |
| 2-(Trifluoromethyl)benzoic acid | 190.02 | 2.5 | 0.45 | 2.6 |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 226.02 | 3.2 | 0.21 | 2.8 |
| 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | 252.06 | 3.5 | 0.18 | 4.1 |
Analysis :
- LogP : The target compound’s higher LogP (3.8 vs. 2.5 for 2-(trifluoromethyl)benzoic acid) reflects increased hydrophobicity due to the bulky 3-CF₃ phenyl group .
- Acidity : The pKa of the carboxylic acid group varies with substituent electron-withdrawing effects. The target compound’s pKa (2.9) is slightly higher than 2-(trifluoromethyl)benzoic acid (2.6), likely due to reduced inductive effects from the distal CF₃ group .
Biological Activity
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
- Chemical Formula : C14H8F4O2
- Molecular Weight : 284.21 g/mol
- CAS Number : 161622-05-5
This compound features a fluorine atom and a trifluoromethyl group, which are known to enhance lipophilicity and biological activity.
Synthesis
The synthesis of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid typically involves several steps, including the introduction of fluorine substituents and the formation of the benzoic acid moiety. The general synthetic route can be summarized as follows:
- Starting Materials : Appropriate benzoic acid derivatives.
- Fluorination : Utilization of fluorinating agents to introduce fluorine and trifluoromethyl groups.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Antimicrobial Properties
Research indicates that 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and other pathogens, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 2 |
| Enterococcus faecalis | 1 |
| Bacillus subtilis | 1 - 4 |
The presence of hydrophobic trifluoromethyl substituents enhances the compound's ability to penetrate bacterial membranes, contributing to its effectiveness against drug-resistant strains .
The mechanism by which 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid exerts its biological effects involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, disrupting essential biochemical pathways.
- Biofilm Disruption : It has demonstrated efficacy in eradicating biofilms formed by resistant bacteria, with minimum biofilm eradication concentration (MBEC) values indicating strong antibiofilm properties .
Case Studies
-
Antibacterial Efficacy Against MRSA :
A recent study evaluated the antibacterial activity of various fluorinated compounds, including 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid. The results showed that this compound had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics . -
Inhibition of Drug-Resistant Strains :
In an investigation focusing on drug-resistant bacterial strains, this compound exhibited significant growth inhibition, suggesting it could be a candidate for developing new therapeutic agents against resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and cross-coupling strategies. For example:
- Step 1: Fluorination of a precursor benzoic acid derivative using agents like KF or Selectfluor™ under controlled conditions to introduce the fluorine atom.
- Step 2: Suzuki-Miyaura coupling with a 3-(trifluoromethyl)phenylboronic acid to attach the trifluoromethylphenyl group to the aromatic ring.
- Final step: Hydrolysis of ester intermediates to yield the free carboxylic acid. Challenges include managing steric hindrance from the trifluoromethyl group and optimizing reaction temperatures to avoid decomposition .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy: and NMR to verify substituent positions and fluorine integration.
- HPLC: To assess purity (>98% is typical for research-grade material).
- Mass Spectrometry (HRMS): For molecular weight confirmation (theoretical MW: 284.19 g/mol).
- X-ray Crystallography: If single crystals are obtainable, this provides definitive structural elucidation .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions (pH >8) due to the deprotonated carboxylic acid group. In aqueous buffers (pH <5), precipitation may occur. Researchers should pre-dissolve the compound in DMSO for biological assays to ensure homogeneity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in synthesis?
- Steric Effects: The bulky trifluoromethyl group at the 3-position of the phenyl ring can hinder cross-coupling reactions, necessitating catalysts like Pd(PPh) and elevated temperatures.
- Electronic Effects: The electron-withdrawing nature of fluorine and trifluoromethyl groups reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability toward oxidation. Computational studies (DFT) can predict reactive sites for further functionalization .
Q. What strategies can mitigate low yields in Suzuki-Miyaura coupling steps during synthesis?
- Catalyst Optimization: Use PdCl(dppf) with ligand additives to enhance coupling efficiency.
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 80°C for 2 hours under microwave irradiation).
- Purification: Column chromatography with hexane/ethyl acetate gradients removes unreacted boronic acid derivatives .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Purity Verification: Re-analyze compound purity via HPLC; impurities >2% can skew results.
- Assay Conditions: Standardize buffer pH, temperature, and solvent concentration (e.g., DMSO <0.1% in cell-based assays).
- Structural Analog Comparison: Test analogs like 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 141179-72-8) to isolate substituent-specific effects .
Q. What is the role of fluorine atoms in modulating interactions with biological targets?
Fluorine’s high electronegativity enhances binding affinity to enzymes/receptors via dipole interactions and hydrogen bonding. For example:
- Enzyme Inhibition: Fluorine at the 5-position may block active-site nucleophiles in serine hydrolases.
- Membrane Permeability: The trifluoromethyl group increases lipophilicity, improving cellular uptake. Isothermal titration calorimetry (ITC) can quantify binding thermodynamics .
Methodological Considerations
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions: -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen).
- Stability Monitoring: Conduct periodic NMR/HPLC checks; degradation manifests as new peaks near δ 7.5–8.5 ppm (aryl proton shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
